molecular formula C16H20FN3O4 B2779236 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(2-fluorobenzyl)urea CAS No. 2034496-89-2

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(2-fluorobenzyl)urea

Cat. No.: B2779236
CAS No.: 2034496-89-2
M. Wt: 337.351
InChI Key: LARXMNFDKJJETH-UHFFFAOYSA-N
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Description

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(2-fluorobenzyl)urea is a chemical compound of interest in medicinal chemistry and life sciences research, with a molecular formula of C17H22FN3O4 and a molecular weight of 351.38 g/mol. This urea derivative incorporates a 2,5-dioxopyrrolidin-1-yl (succinimidyl) group, a functional moiety widely recognized for its utility in bioconjugation and as a key pharmacophore in drug discovery . The 2-fluorobenzyl substituent is a common structural element explored to modulate the biological activity and physicochemical properties of therapeutic compounds. Succinimide derivatives are investigated across a broad spectrum of pharmacological activities. Scientific literature has reported on related compounds for their potential in areas such as neuroscience, with some succinimide-based molecules acting as novel, orally bioavailable modulators of neuronal receptors . Other studies highlight the role of the succinimide scaffold in the synthesis of agents with anti-inflammatory and analgesic potentials, often functioning through the inhibition of enzymes like cyclooxygenases (COX) . The presence of the fluorine atom on the benzyl group can be utilized to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable tool for structure-activity relationship (SAR) studies. This compound is provided for research applications such as the development of new biochemical probes, as a building block in organic synthesis, and for in vitro pharmacological profiling. Researchers are advised to handle this material with appropriate care and in accordance with all relevant laboratory safety protocols. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-[(2-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O4/c17-13-4-2-1-3-12(13)11-19-16(23)18-7-9-24-10-8-20-14(21)5-6-15(20)22/h1-4H,5-11H2,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARXMNFDKJJETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(2-fluorobenzyl)urea typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrrolidinone ring: This can be achieved through the cyclization of a suitable precursor.

    Attachment of the ethoxyethyl chain: This step involves the reaction of the pyrrolidinone with an ethoxyethyl halide under basic conditions.

    Introduction of the urea moiety: The ethoxyethyl intermediate is then reacted with an isocyanate to form the urea linkage.

    Addition of the fluorobenzyl group: Finally, the compound is completed by reacting the urea intermediate with a fluorobenzyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(2-fluorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions could potentially modify the urea or pyrrolidinone moieties.

    Substitution: The fluorobenzyl group may undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the fluorobenzyl ring.

Scientific Research Applications

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(2-fluorobenzyl)urea could have several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Possible applications in the development of novel materials with specific properties.

    Chemical Research: Use as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(2-fluorobenzyl)urea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from diverse synthetic and pharmacological contexts, focusing on structural variations and inferred properties.

Table 1: Structural Comparison of Urea Derivatives with Pyrrolidinone Moieties

Compound ID / Name Key Structural Features Notable Differences from Target Compound Reference
Target Compound Urea core, 2-fluorobenzyl, ethoxyethyl linker, 2,5-dioxopyrrolidin-1-yl N/A -
1042725-27-8 (1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)urea) Urea core, 4-methoxybenzyl, phenyl-substituted pyrrolidinone Methoxy groups (vs. fluorine), phenyl-pyrrolidinone
444110-65-0 (N-(4-methylbenzyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide) Sulfonamide (vs. urea), 4-methylbenzyl, pyrrolidine (vs. dioxopyrrolidinyl) Lack of urea and succinimidyl reactivity
733033-89-1 (Benzoic acid ester with azo and trifluoromethyl groups) Azo linker, trifluoromethylphenyl, ester group No urea or pyrrolidinone; distinct reactivity profile
298216-00-9 ((E)-4-(3-(3-chlorophenyl)acryloyl)phenyl 2-fluorobenzoate) Fluorobenzoate ester, chlorophenyl acryloyl Ester-based structure (vs. urea); no pyrrolidinone

Key Observations

Urea vs. Sulfonamide/Sulfonyl Groups

  • The target’s urea group enables hydrogen-bonding interactions critical for binding to enzymes like kinases or proteases. In contrast, sulfonamide derivatives (e.g., 444110-65-0) exhibit stronger acidity (lower pKa) and altered target selectivity .

Succinimidyl Reactivity The 2,5-dioxopyrrolidin-1-yl group in the target facilitates amine conjugation, similar to NHS-ester chemistry in bioconjugation (as seen in ). Compounds like 1042725-27-8 lack this reactivity due to phenyl substitution at the pyrrolidinone ring .

Limitations and Cautions

  • The evidence provided lacks explicit pharmacokinetic or toxicity data for the target compound.
  • Structural comparisons rely on inferred properties; experimental validation is required to confirm hypotheses.

Q & A

Q. How can researchers design SAR studies to probe the role of the dioxopyrrolidinyl group?

  • Methodological Answer : Synthesize analogs replacing dioxopyrrolidinyl with succinimide or maleimide. Test in parallel enzymatic assays (e.g., chymotrypsin inhibition) and cellular cytotoxicity assays . Use density functional theory (DFT) to calculate electrophilicity indices (ω) and correlate with activity .

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